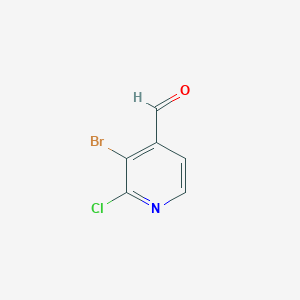

3-Bromo-2-chloropyridine-4-carboxaldehyde

Description

Properties

IUPAC Name |

3-bromo-2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNWZARYCXPQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Step

One common approach involves the bromination and chlorination of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators under anhydrous conditions. The choice of solvent (e.g., DMF or THF) and temperature (60–80°C) is crucial for regioselectivity and minimizing byproduct formation.

Formylation Step

After obtaining the halogenated pyridine derivative, the next step involves introducing the formyl group at the 4-position. This can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

Detailed Preparation Method

Here is a detailed protocol for synthesizing 3-Bromo-2-chloropyridine-4-carboxaldehyde:

- Starting Material : Begin with 2-chloropyridine.

- Bromination :

- React 2-chloropyridine with N-bromosuccinimide (NBS) in DMF at 60–80°C.

- Use a radical initiator like azobisisobutyronitrile (AIBN) to enhance the reaction.

- Formylation :

- React the brominated product with DMF and POCl3 at elevated temperatures (e.g., 100°C).

- Monitor the reaction by thin-layer chromatography (TLC) to ensure complete conversion.

Reaction Conditions and Yields

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS, DMF, 60–80°C, AIBN | 80–90% |

| Formylation | DMF, POCl3, 100°C | 70–85% |

Purification and Characterization

After synthesis, purification is typically performed using column chromatography with a hexane/ethyl acetate gradient to achieve high purity (>95%). Characterization involves techniques such as NMR spectroscopy (1H and 13C) to confirm the substitution pattern and mass spectrometry to verify the molecular ion peak.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloropyridine-4-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 3-Bromo-2-chloropyridine-4-carboxylic acid.

Reduction: Formation of 3-Bromo-2-chloropyridine-4-methanol.

Scientific Research Applications

Chemistry: 3-Bromo-2-chloropyridine-4-carboxaldehyde is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloropyridine-4-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The halogen atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

HB-4210: 2-Bromo-3-chloropyridine-4-carboxaldehyde

- CAS : 1224604-18-5

- Molecular Formula: C₆H₃BrClNO

- Key Differences :

- Substituent positions: Bromine at position 2, chlorine at position 3 (vs. Br-3/Cl-2 in the target compound).

- Reactivity: The altered halogen positions influence electronic effects. Bromine at position 2 (meta to aldehyde) may reduce electrophilicity at the aldehyde compared to the target compound, where bromine at position 3 (ortho to aldehyde) enhances electron-withdrawing effects .

- Applications: Less commonly used in Suzuki-Miyaura couplings due to steric hindrance from adjacent halogens .

QH-5759: 3-Bromo-5-chloropyridine-4-carboxaldehyde

- CAS : 1064678-66-5

- Molecular Formula: C₆H₃BrClNO

- Key Differences: Substituent positions: Chlorine at position 5 (vs. position 2 in the target compound).

Functional Group Variants

4-Amino-3-bromo-2-chloropyridine

- CAS : 215364-85-5

- Molecular Formula : C₅H₄BrClN₂

- Key Differences: Functional Group: Amino (-NH₂) at position 4 instead of aldehyde (-CHO). Reactivity: The amino group is electron-donating, increasing nucleophilicity at the pyridine ring. This makes the compound suitable for Buchwald-Hartwig amination, unlike the aldehyde-bearing target compound . Applications: Used in antiviral drug intermediates (e.g., kinase inhibitors), whereas the target compound is leveraged for aldehyde-specific reactions like Schiff base formation .

3-Bromo-6-chloropyridine-2-carboxylic Acid

- CAS : 434319-41-2

- Molecular Formula: C₆H₃BrClNO₂

- Key Differences :

Benzene-Based Analogues

3-(4-Bromo-2-fluorophenyl)acrylaldehyde

- CAS : 1228593-55-2

- Molecular Formula : C₉H₆BrFO

- Key Differences :

- Core Structure: Benzene ring instead of pyridine.

- Electronic Effects: The absence of pyridine’s nitrogen reduces aromatic stabilization and alters electrophilic substitution patterns.

- Applications: Primarily used in polymer chemistry, unlike the pyridine-based target compound’s role in heterocyclic drug synthesis .

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Key Functional Group |

|---|---|---|---|---|

| 3-Bromo-2-chloropyridine-4-carboxaldehyde | 1227602-82-5 | 220.45 | 95% | Aldehyde (-CHO) |

| 2-Bromo-3-chloropyridine-4-carboxaldehyde | 1224604-18-5 | 220.45 | 95% | Aldehyde (-CHO) |

| 4-Amino-3-bromo-2-chloropyridine | 215364-85-5 | 207.45 | 97%+ | Amino (-NH₂) |

| 3-Bromo-6-chloropyridine-2-carboxylic Acid | 434319-41-2 | 236.45 | 95% | Carboxylic Acid (-COOH) |

Biological Activity

3-Bromo-2-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with bromine and chlorine atoms, as well as an aldehyde functional group, which may contribute to its reactivity and biological properties.

- Molecular Formula : CHBrClN

- Molecular Weight : 192.44 g/mol

- Melting Point : 54-57 °C

- Boiling Point : 219.8 °C at 760 mmHg

The biological activity of this compound is likely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aldehyde group allows for nucleophilic attack, potentially leading to the formation of covalent bonds with biomolecules, thereby modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of halogenated pyridines, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

In recent studies, thiosemicarbazone derivatives synthesized from pyridine carbaldehydes, including those derived from this compound, were evaluated for their anticancer properties. One study reported an IC value ranging from 3.36 to 21.35 µM against various human tumor cell lines, indicating promising antiproliferative activity.

| Compound | Cell Line | IC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Thiosemicarbazone derivative of this compound | M14 (melanoma) | 3.36 | 1.82 |

| Thiosemicarbazone derivative of this compound | MCF7 (breast cancer) | >40.00 | - |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Certain studies suggest that halogenated pyridines can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the effectiveness of halogenated pyridine derivatives against multidrug-resistant bacterial strains. The study highlighted the structural modifications that enhance antimicrobial potency.

- Anticancer Screening : A series of thiosemicarbazone derivatives were synthesized from various pyridine carbaldehydes, including this compound. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can lead to improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-chloropyridine-4-carboxaldehyde, and how can intermediates be characterized?

- Methodology : Start with halogenation of pyridine derivatives. For example, bromination at the 3-position using NBS (N-bromosuccinimide) followed by chlorination at the 2-position via electrophilic substitution. Formylation at the 4-position can be achieved via Vilsmeier-Haack reaction.

- Characterization : Use / NMR to confirm regioselectivity, HPLC for purity (>95% as per typical standards in ), and IR spectroscopy to validate the aldehyde functional group. X-ray crystallography may resolve ambiguities in substituent positions .

Q. How should stability and storage conditions be optimized for this compound?

- Stability : Aldehydes are prone to oxidation; store under inert gas (N/Ar) at low temperatures (0–6°C) to prevent degradation, as recommended for boronic acid derivatives in .

- Handling : Use anhydrous solvents and avoid prolonged exposure to light. Monitor via TLC or HPLC for decomposition during long-term storage .

Advanced Research Questions

Q. What computational methods can predict reactivity patterns of this compound in cross-coupling reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic effects of the bromo and chloro substituents. Analyze Fukui indices to identify nucleophilic/electrophilic sites.

- Validation : Compare predicted reactivity with experimental Suzuki-Miyaura coupling results using arylboronic acids (e.g., ’s 2-Bromo-4-chlorophenylacetic acid derivatives). Optimize catalytic systems (Pd/ligand) based on steric and electronic parameters .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Troubleshooting :

Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening.

Isotopic Labeling : Use - or -labeled precursors to assign overlapping signals.

Comparative Analysis : Cross-reference with crystallographic data (if available) or literature analogs (e.g., ’s 4-Bromo-2-hydroxybenzaldehyde) to validate assignments .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

- Preactivation : Convert the aldehyde to a stable imine or acetal before performing halogenation or coupling.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the aldehyde, followed by selective deprotection under mild acidic conditions (e.g., AcOH/HO). Monitor reaction progress via LC-MS to detect intermediates .

Methodological Guidelines for Data Analysis

Q. How should researchers design experiments to validate the compound’s role as a ligand in coordination chemistry?

- Experimental Design :

Titration Studies : Use UV-Vis spectroscopy to monitor metal-ligand binding (e.g., with Cu or Pd).

Single-Crystal Analysis : Co-crystallize with transition metals to determine binding modes (pyridine N vs. aldehyde O).

Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes.

- Reference Standards : Compare with structurally related ligands (e.g., ’s 3-Bromo-5-fluoro-4-hydroxybenzaldehyde) to benchmark performance .

Tables for Comparative Analysis

| Property | This compound | Analog (4-Bromo-2-hydroxybenzaldehyde, ) |

|---|---|---|

| Molecular Weight | ~220.45 g/mol | 201.02 g/mol |

| Halogen Substituents | Br (3), Cl (2) | Br (4), OH (2) |

| Functional Group Reactivity | Aldehyde (electrophilic) | Aldehyde (hydrogen-bonding capable) |

| Typical Applications | Cross-coupling, ligand synthesis | Pharmaceutical intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.